L-Leucyl-L-serylglycylglycine
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Overview
Description
L-Leucyl-L-serylglycylglycine is a tripeptide composed of the amino acids leucine, serine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucyl-L-serylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Solution-phase synthesis can be more cost-effective for large-scale production, while SPPS offers higher purity and specificity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-serylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like serine.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids (leucine, serine, glycine).
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Reduced peptide with intact amino acids.
Scientific Research Applications
L-Leucyl-L-serylglycylglycine has diverse applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics, particularly peptidases like tripeptide aminopeptidase.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biodegradable materials and as a component in peptide-based sensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-serylglycylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for aminopeptidases, leading to the cleavage of peptide bonds and release of individual amino acids. The molecular targets include enzymes like tripeptide aminopeptidase, which play a role in protein metabolism and regulation.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with similar structural properties but different biological activities.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with a repetitive leucine sequence, differing in its hydrophobicity and interaction with enzymes.
Uniqueness
L-Leucyl-L-serylglycylglycine is unique due to the presence of serine, which introduces a hydroxyl group, making it more hydrophilic and reactive compared to purely hydrophobic peptides like L-Leucyl-L-leucine. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research applications.
Properties
CAS No. |
820242-26-0 |
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Molecular Formula |
C13H24N4O6 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N4O6/c1-7(2)3-8(14)12(22)17-9(6-18)13(23)16-4-10(19)15-5-11(20)21/h7-9,18H,3-6,14H2,1-2H3,(H,15,19)(H,16,23)(H,17,22)(H,20,21)/t8-,9-/m0/s1 |
InChI Key |
WOXYZQPVPRXDGU-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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